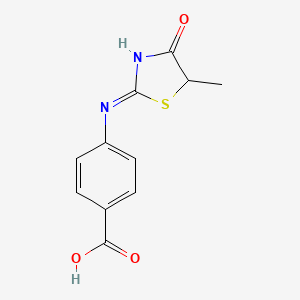

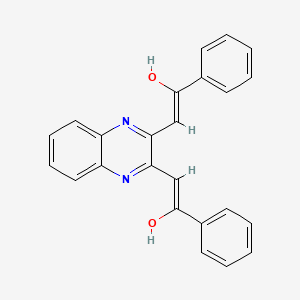

![molecular formula C11H7N3OS2 B1418193 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol CAS No. 1325303-97-6](/img/structure/B1418193.png)

3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol

Übersicht

Beschreibung

“3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol” is a chemical compound with the CAS Number: 1325303-97-6 . It has a molecular weight of 262.34 .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the synthesis of (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one 3, a compound used as a starting compound to synthesize novel pyrimidine-2-thiol, pyrazole, pyran derivatives . Chalcones 3 was prepared by condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde which reacted with thiourea to obtain pyrimidinthiol derivative 4 .Molecular Structure Analysis

The molecular structure of “3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol” can be represented by the Inchi Code: 1S/C11H8N3OS2/c16-11-7 (3-1-5-12-11)10-13-9 (14-15-10)8-4-2-6-17-8/h1-6,17H, (H,12,16) .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol” include a molecular weight of 262.34 .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Thiophene-based analogs, such as “3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol”, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene derivatives exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This suggests that “3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol” could potentially be used in this field.

Material Science

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic light-emitting diodes (OLEDs) . This indicates that “3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol” could be used in the development of new materials for these applications.

IGF-1R Kinase Inhibitors

A series of novel 3-(thiophen/thiazole-2-ylthio)pyridine derivatives were designed and synthesized as IGF-1R tyrosine kinase inhibitors . This suggests that “3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol” could potentially be used in this field.

Fluorescent Chemosensors

The synthesized pyrene-conjugated hybrid ligand can serve as a potential fluorescent chemosensor for the selective and specific detection of Fe 3+ ions . This suggests that “3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol” could potentially be used in the development of new fluorescent chemosensors.

Synthesis of Anticancer Agents

2-Butylthiophene is used as a raw material in the synthesis of anticancer agents . This suggests that “3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol” could potentially be used in the synthesis of new anticancer agents.

Synthesis of Anti-atherosclerotic Agents

2-Octylthiophene is used in the synthesis of anti-atherosclerotic agents . This suggests that “3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol” could potentially be used in the synthesis of new anti-atherosclerotic agents.

Development of Insecticides

Thiophene derivatives also act as metal complexing agents and are used in the development of insecticides . This suggests that “3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol” could potentially be used in the development of new insecticides.

Wirkmechanismus

Target of Action

Many thiophene derivatives are known to interact with various biological targets. For instance, some thiophene derivatives have been found to inhibit various kinases . .

Biochemical Pathways

Thiophene derivatives can affect various biochemical pathways depending on their specific targets. For instance, kinase inhibitors can affect signal transduction pathways

Result of Action

The result of a compound’s action is the biological effect it has after interacting with its target. Some thiophene derivatives have shown anti-inflammatory and antioxidant activities . .

Eigenschaften

IUPAC Name |

3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3OS2/c16-11-7(3-1-5-12-11)10-13-9(14-15-10)8-4-2-6-17-8/h1-6H,(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGJCYPKZCVHBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)C(=C1)C2=NC(=NO2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

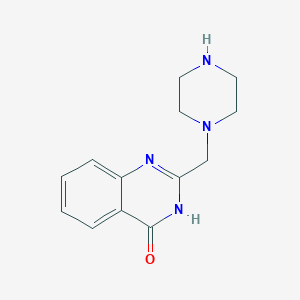

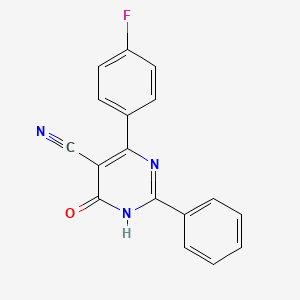

![7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418110.png)

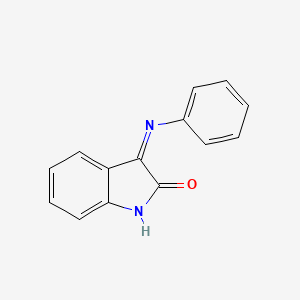

![7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418111.png)

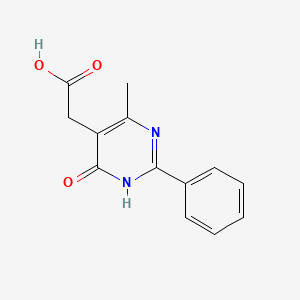

![(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid](/img/structure/B1418113.png)

![4-hydroxy-6-methyl-3-[2-(4-phenyl-1,3-thiazol-2-yl)ethanehydrazonoyl]-2H-pyran-2-one](/img/structure/B1418119.png)

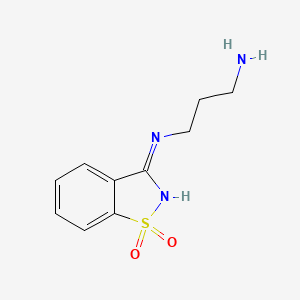

![(1,1-Dioxo-1H-1lambda*6*-benzo[d]isothiazol-3-ylamino)-acetic acid](/img/structure/B1418120.png)

![2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B1418122.png)

![2-{[(2-Piperazin-1-ylethyl)amino]methylene}-5-thien-2-ylcyclohexane-1,3-dione](/img/structure/B1418125.png)